

Standard Operating Procedure for GY1-22 Experiments

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Compound of Interest

Compound Name: GY1-22

Cat. No.: B15584934

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Application Notes

Introduction

GY1-22 is a novel small molecule inhibitor that targets the protein-protein interaction between the chaperone protein DNAJA1 and mutant p53 (mutp53), specifically the R175H mutation.[1][2][3][4] The TP53 gene is one of the most frequently mutated genes in human cancers, with many of these being missense mutations that lead to the accumulation of stabilized, oncogenic mutp53 protein.[1][4] DNAJA1 acts as a crucial chaperone, stabilizing mutp53 and promoting its oncogenic functions.[1][4][5] **GY1-22** was identified through in silico screening of a drug-like library and has been shown to disrupt the DNAJA1-mutp53 complex, leading to the degradation of mutp53 and the suppression of tumor growth.[1][6][7]

Mechanism of Action

GY1-22 specifically targets the interacting pocket between DNAJA1 and mutp53R175H.[1][2][6] By binding to this site, **GY1-22** disrupts the stabilizing interaction, making mutp53 susceptible to degradation.[6][8] This leads to a reduction in cellular levels of mutp53 protein, which in turn inhibits the "gain of function" oncogenic activities of the mutant protein and can restore some tumor-suppressive pathways.[1][8]

Applications in Research

GY1-22 is a valuable tool for researchers, scientists, and drug development professionals studying cancers that harbor p53 mutations. Key applications include:

- Investigating the role of the DNAJA1-mutp53 axis in cancer progression.
- Studying the downstream effects of mutp53 degradation.
- Preclinical evaluation of targeting mutp53 stability as a therapeutic strategy.
- Screening for synergistic effects with other anti-cancer agents.

Data Presentation

Table 1: In Vitro Activity of **GY1-22**

| Cell Line | Cancer Type | p53 Status | Experiment | Concentration Range | Outcome | Reference |
|-----------|------------------|--------------------------------|------------------------|---------------------|--|-----------|
| P03 | Mouse Pancreatic | p53 R172H (Human R175H equiv.) | Western Blot | 0-50 μ M (24h) | Dose-dependent reduction of mutp53 and Cyclin D1; induction of Waf1p21 | [2][6] |
| LS123 | Human Colon | p53 R175H | Western Blot | 0-50 μ M (24h) | Reduction of mutp53 protein expression | [2] |
| P03 | Mouse Pancreatic | p53 R172H | Cell Viability Assay | 0-100 μ M (24h) | Dose-dependent inhibition of cell growth ($IC_{50} \approx 28 \mu$ M) with low cytotoxicity | [2] |
| - | - | - | Co-immunoprecipitation | Dose-dependent | Significantly reduced the binding between DNAJA1 and mutp53 | [6] |

Table 2: In Vivo Efficacy of **GY1-22**

| Animal Model | Cancer Model | Treatment Regimen | Outcome | Reference |
|--------------|--------------------------------------|----------------------------------|--|-----------|
| Mice | P03 pancreatic cancer cell xenograft | 1 mg/kg, i.p., daily for 2 weeks | Significant inhibition of in vivo tumor growth | [2] |

Experimental Protocols

Protocol 1: In Vitro Analysis of mutp53 Degradation by Western Blot

Objective: To determine the effect of **GY1-22** on the protein levels of mutant p53 and downstream signaling molecules (Cyclin D1, p21/Waf1).

Materials:

- Cancer cell line expressing mutant p53 (e.g., P03, LS123)
- **GY1-22** (Cat. No.: HY-149911)[2]
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- DMSO (vehicle control)
- RIPA Lysis and Extraction Buffer
- Protease and Phosphatase Inhibitor Cocktail
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

- Primary antibodies: anti-p53, anti-Cyclin D1, anti-p21, anti- β -actin (loading control)
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate
- Chemiluminescence imaging system

Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.
- Treatment: Prepare a stock solution of **GY1-22** in DMSO. Dilute the stock solution in a complete culture medium to final concentrations (e.g., 0, 10, 25, 50 μ M). The final DMSO concentration should not exceed 0.1% in all wells, including the vehicle control.
- Incubation: Remove the old medium from the cells and add the medium containing **GY1-22** or vehicle control. Incubate for 24 hours.
- Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 μ L of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA Protein Assay Kit.
- Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- Western Blot: Load 20-30 μ g of protein per lane on an SDS-PAGE gel. Perform electrophoresis to separate the proteins. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

- Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to the loading control.

Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To assess the effect of **GY1-22** on the viability and proliferation of cancer cells.

Materials:

- Cancer cell line expressing mutant p53
- **GY1-22**
- Complete cell culture medium
- 96-well clear-bottom plates
- MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
- DMSO
- Plate reader (spectrophotometer or luminometer)

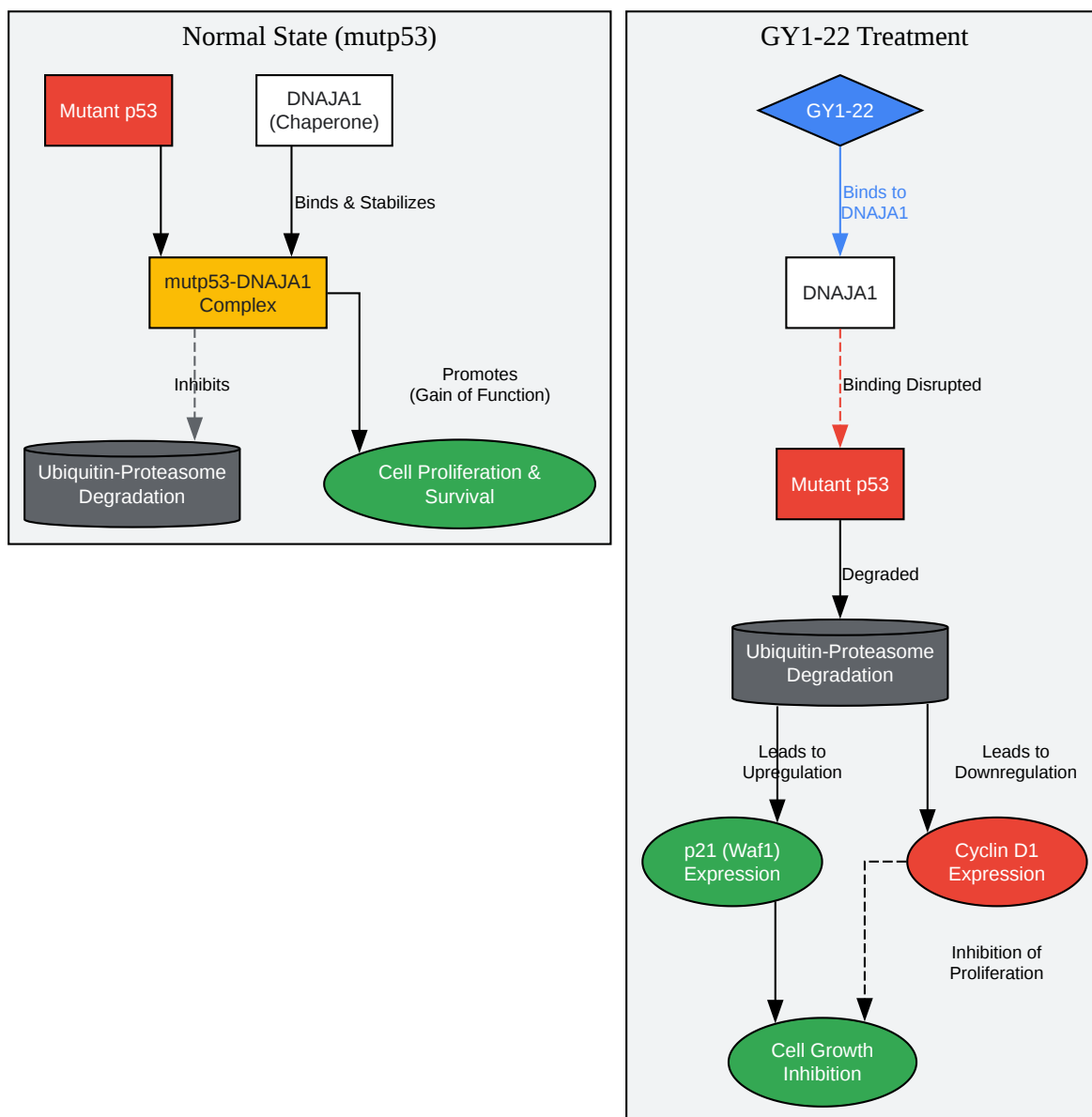
Procedure:

- Cell Seeding: Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of medium. Allow cells to attach overnight.
- Treatment: Prepare serial dilutions of **GY1-22** in culture medium at 2x the final concentration.
- Incubation: Remove 50 µL of medium from each well and add 50 µL of the 2x **GY1-22** dilutions to achieve the final desired concentrations (e.g., 0 to 100 µM). Include vehicle-only controls. Incubate for 24-72 hours.
- Measurement (CellTiter-Glo® example): a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume

of culture medium in the well (e.g., 100 μ L). c. Mix contents for 2 minutes on an orbital shaker to induce cell lysis. d. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence with a plate reader.

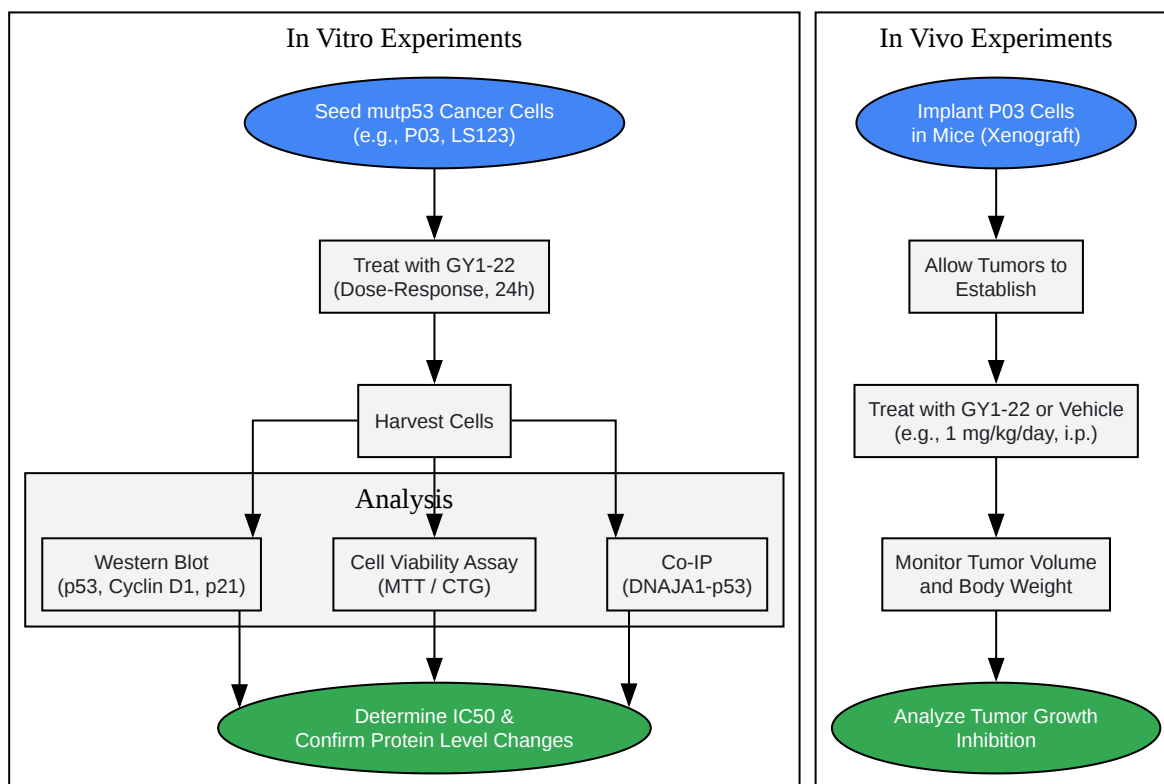
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve and determine the IC50 value.

Mandatory Visualization



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Caption: **GY1-22** disrupts the mutp53-DNAJA1 complex, leading to p53 degradation.



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Caption: Workflow for in vitro and in vivo evaluation of **GY1-22**.

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